molecular formula C18H17F3N2OS B1199068 Deethylftoracizin CAS No. 57960-02-8

Deethylftoracizin

Cat. No.: B1199068
CAS No.: 57960-02-8
M. Wt: 366.4 g/mol
InChI Key: BUEMVSKYODJMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deethylftoracizin (synonyms: 10-(β-Aminopropionyl)-2-trifluoromethylphenothiazine, 3-Amino-1-(2-trifluoromethyl-phenothiazin-10-yl)-propan-1-one) is a phenothiazine derivative characterized by a trifluoromethyl (-CF₃) group at position 2 of the phenothiazine ring and a 3-aminopropionyl side chain at position 10 . Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing core, widely studied for their pharmacological properties, including antipsychotic, antihistaminic, and antiemetic activities. This compound’s structural uniqueness lies in its electron-withdrawing trifluoromethyl group and polar amino-propanoyl side chain, which may influence its pharmacokinetic and pharmacodynamic profiles compared to other phenothiazines .

Properties

CAS No.

57960-02-8

Molecular Formula

C18H17F3N2OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-(ethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C18H17F3N2OS/c1-2-22-10-9-17(24)23-13-5-3-4-6-15(13)25-16-8-7-12(11-14(16)23)18(19,20)21/h3-8,11,22H,2,9-10H2,1H3

InChI Key

BUEMVSKYODJMFI-UHFFFAOYSA-N

SMILES

CCNCCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Canonical SMILES

CCNCCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Other CAS No.

57960-02-8

Synonyms

10-(beta-ethylaminopropionyl)-2-trifluoromethylphenothiazine
deethylftoracizin
deethylftoracizin monohydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The phenothiazine scaffold is common among derivatives, but substituents dictate biological activity. Below is a comparative analysis:

Compound Substituents (Position) Functional Groups/Chains Pharmacological Class
Deethylftoracizin -CF₃ (Position 2) 3-aminopropionyl (Position 10) Undetermined (structural analog)
Trifluoperazine -CF₃ (Position 2) Piperazine (Position 10) Antipsychotic
Chlorpromazine -Cl (Position 2) Dimethylaminopropyl (Position 10) Antipsychotic, antiemetic
Promethazine -H (Position 2) Dimethylaminopropyl (Position 10) Antihistamine, sedative

Pharmacological Implications

  • Side Chain Variations: this compound’s 3-aminopropionyl chain may reduce dopamine receptor affinity (compared to trifluoperazine’s piperazine) but increase selectivity for other targets (e.g., histamine receptors) . Chlorpromazine’s dimethylaminopropyl chain confers strong dopamine D₂ receptor antagonism, linked to antipsychotic effects .
  • Electron-Withdrawing Effects : The -CF₃ group in this compound may enhance binding to hydrophobic pockets in target proteins, similar to trifluoperazine’s action on calmodulin .

Research Findings and Data Gaps

  • Synthesis and Characterization: Limited data exist on this compound’s synthesis, though its structure suggests routes analogous to other phenothiazines (e.g., Friedel-Crafts alkylation or nucleophilic substitution) .
  • Biological Activity: No direct IC₅₀ or LD₅₀ values are reported for this compound. However, trifluoperazine (structurally closest analog) shows IC₅₀ values of ~1 µM for calmodulin inhibition, suggesting this compound may share similar potency with modified selectivity .
  • Metabolic Stability : The -CF₃ group likely reduces oxidative metabolism, as seen in trifluoperazine’s longer half-life (~12–24 hours) compared to chlorpromazine (~8 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.